molecular formula C17H19N3O3S B2631276 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1426314-83-1

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2631276
CAS RN: 1426314-83-1
M. Wt: 345.42
InChI Key: RSRAXCFPFOVRIR-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as MPTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTB belongs to the class of compounds known as thiadiazoles, which have been found to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of 1,3,4-thiadiazole derivatives, including those similar in structure to the compound , has been extensively explored due to their significant biological activities. A variety of derivatives have been synthesized to evaluate their antimicrobial, anticancer, antifungal, and antioxidant properties. For instance, 1,3,4-thiadiazole compounds have been designed and synthesized for potential antimicrobial and antifungal applications (Ameen & Qasir, 2017). Moreover, these derivatives are explored for their anticancer potential, showing promising results in preliminary evaluations (Gür et al., 2020).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal efficacy of thiadiazole derivatives has been a significant focus of research. Studies have demonstrated that these compounds exhibit considerable activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents (Helal et al., 2013). This property is particularly relevant in the search for new antimicrobial agents amidst rising antibiotic resistance.

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-3-8-13-16(24-20-19-13)17(21)18-11-6-7-12-23-15-10-5-4-9-14(15)22-2/h4-5,9-10H,3,8,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRAXCFPFOVRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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